N-Trityl-homoserine
Übersicht
Beschreibung
N-Trityl-homoserine is a derivative of homoserine, which is tritylated . Tritylation is a process where a trityl group is added to a molecule .
Synthesis Analysis
The synthesis of this compound can be achieved through two routes. One method involves tritylating L-Homoserine via its silylated product with Me 2 SiCl 2 or Ph 2 SiCl 2, yielding a 65-68% yield . Another method involves treating N-Trt-L-methionine with Mel and degrading the resulting sulfonium salt with KOH, yielding N-Trt-L-homoserine in a 75% yield .Molecular Structure Analysis
The molecular weight of this compound is 462.62 . The empirical formula is C23H23NO3 · C6H15N .Chemical Reactions Analysis
The trityl group in this compound is a tris(tetrathiaaryl)methyl radical . These radicals are stable under both oxidation and reduction conditions .Physical and Chemical Properties Analysis
This compound shows no tendency to spontaneous lactonization . This is in contrast to N-alkyloxycarbonyl-L-homoserine derivatives . Trityl radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra .Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
- Synthesis Routes : N-Trityl-L-homoserine has been synthesized through different methods. Barlos and Theodoropoulos (1982) described the tritylation of L-Homoserine via its silylated product, yielding N-Trityl-L-homoserine with a high degree of purity and without spontaneous lactonization tendencies (Barlos & Theodoropoulos, 1982).
Biomedical Applications
- Oligonucleotide Conjugation : Stetsenko and Gait (2001) presented a method for preparing 3'-conjugates of oligonucleotides using N-alpha-position of homoserine with a trityl protecting group, showing potential in bioconjugate chemistry (Stetsenko & Gait, 2001).
- Chemical Modification for Biological Studies : Knaup, Drauz, and Schwarm (2002) discussed using N-Trityl-homoserine derivatives for synthesizing homoseryl peptides, indicating their utility in biological and synthetic research (Knaup, Drauz, & Schwarm, 2002).
Biochemistry and Microbiology
- Homoserine Transacetylase in Fungi : Nazi and Wright (2005) explored the role of homoserine transacetylase in fungi, which involves this compound as a substrate in the methionine biosynthetic pathway. This enzyme presents a target for antimicrobial research (Nazi & Wright, 2005).
- Quorum Sensing in Bacteria : The role of N-acyl homoserine lactones in bacterial quorum sensing was studied by Robson et al. (1997), emphasizing its significance in coordinating bacterial population-wide gene expression (Robson et al., 1997).
Industrial and Biotechnological Applications
- Production in Escherichia coli : Studies like those by Mu et al. (2021) and Liu et al. (2020) focused on metabolic engineering in Escherichia coli for efficient production of L-homoserine, a precursor of this compound, highlighting its industrial significance [(Mu et al., 2021)]((Mu et al., 2021); (Liu et al., 2020).
Enzymatic Studies and Modification
- Homoserine Sulfhydrylase Roles : Yamagata (1989) explored the role of O-acetyl-L-homoserine sulfhydrylase in microorganisms, a key enzyme in pathways that could utilize this compound (Yamagata, 1989).
Zukünftige Richtungen
The unique properties of trityl radicals, such as those in N-Trityl-homoserine, have expanded their applications in various fields . They are promising spin labels and spin probes, particularly for detecting free radicals by low-frequency ESR and three-dimensional high-resolution ESR imaging . They are also used for quantification of oxygen-guided radiation therapy by ESR imaging .
Eigenschaften
IUPAC Name |
(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRZZJAOSCIS-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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